molecular formula C12H22N2O2 B3246775 TCO-amine CAS No. 1799962-26-7

TCO-amine

Cat. No.: B3246775
CAS No.: 1799962-26-7
M. Wt: 226.32 g/mol
InChI Key: MMNVKTBTNQJBEE-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is particularly notable for its application in bioorthogonal chemistry, where it is used in strain-promoted copper-free click chemistry reactions with tetrazines . The unique structure of TCO-amine allows it to participate in rapid and specific chemical reactions under physiological conditions, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-amine typically involves the functionalization of trans-cyclooctene with an amine group. This process can be carried out in a flow setup for photoisomerization, which is efficient and cost-effective .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of flow chemistry setups allows for continuous production, which is advantageous for meeting the high demand for TCO compounds in bioorthogonal chemistry applications . The process ensures high yields and purity of the final product, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

TCO-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its functionalization with an amine group, which allows for additional coupling reactions with carboxyl-containing compounds . This versatility makes it a valuable tool in various scientific and industrial applications, providing unique advantages over other similar compounds.

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVKTBTNQJBEE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175522
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799962-26-7
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TCO-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
TCO-amine
Reactant of Route 3
Reactant of Route 3
TCO-amine
Reactant of Route 4
Reactant of Route 4
TCO-amine
Reactant of Route 5
Reactant of Route 5
TCO-amine
Reactant of Route 6
TCO-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.